4-(Benzyloxy)-3-(trifluoromethyl)phenol
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Overview
Description
4-Benzyloxy-3-trifluoromethyl-phenol is an organic compound with the molecular formula C14H11F3O2 It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-trifluoromethyl-phenol typically involves the introduction of the benzyloxy and trifluoromethyl groups onto a phenol ring. One common method is the reaction of 4-hydroxybenzotrifluoride with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-3-trifluoromethyl-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of trifluoromethyl-substituted phenols.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy-3-trifluoromethyl-phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-trifluoromethyl-phenol depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Benzyloxyphenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Trifluoromethylphenol: Lacks the benzyloxy group, affecting its reactivity and applications.
Uniqueness: 4-Benzyloxy-3-trifluoromethyl-phenol is unique due to the combination of the benzyloxy and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H11F3O2 |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
4-phenylmethoxy-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
InChI Key |
NZVQNABHNPTIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
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